(4-Iodo-1-propyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(4-Iodo-1-propyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C7H11IN2O and a molecular weight of 266.08 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of an iodine atom at the 4-position and a propyl group at the 1-position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of (4-Iodo-1-propyl-1H-pyrazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-iodo-1-propyl-1H-pyrazole with formaldehyde under basic conditions to introduce the methanol group at the 5-position of the pyrazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
(4-Iodo-1-propyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Iodo-1-propyl-1H-pyrazol-5-yl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Iodo-1-propyl-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom and the pyrazole ring can influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar compounds to (4-Iodo-1-propyl-1H-pyrazol-5-yl)methanol include other substituted pyrazoles such as:
- (4-Bromo-1-propyl-1H-pyrazol-5-yl)methanol
- (4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol
- (4-Methyl-1-propyl-1H-pyrazol-5-yl)methanol
These compounds share the pyrazole core structure but differ in the substituents at the 4-position.
Properties
IUPAC Name |
(4-iodo-2-propylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4,11H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQXOQYVCZTLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)I)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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